molecular formula C24H23N3O6 B11187202 dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate

dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate

Cat. No.: B11187202
M. Wt: 449.5 g/mol
InChI Key: WZZNEBODPPEPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate is a structurally complex compound featuring a central pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl) substituted with a 2-(1H-indol-3-yl)ethylamine moiety.

The pyrrolidinone core may confer rigidity to the structure, influencing binding affinity, while the dicarboxylate esters could modulate solubility and metabolic stability. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antitumor, antiviral, or neurotransmitter-modulating activities .

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

dimethyl 5-[3-[2-(1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H23N3O6/c1-32-23(30)15-9-16(24(31)33-2)11-17(10-15)27-21(28)12-20(22(27)29)25-8-7-14-13-26-19-6-4-3-5-18(14)19/h3-6,9-11,13,20,25-26H,7-8,12H2,1-2H3

InChI Key

WZZNEBODPPEPBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name (Source) Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidinone, indole, dicarboxylate esters ~476.45* Combines indole’s bioactivity with pyrrolidinone’s rigidity and ester solubility
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate Pyrrole, cyano, amino, ester 483.54 Cyano group enhances electron-withdrawing effects; amino improves solubility
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine, nitro, dicarboxylate esters 561.55 Nitro group increases reactivity; fused imidazopyridine core enhances stability
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Thiophene, amino, dicarboxylate esters 271.29 Thiophene’s aromaticity differs from benzene; amino group aids in H-bonding
5-[3-(2-cyano-3-(4-ethylanilino)-3-oxoprop-1-enyl)-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylic acid Pyrrole, cyano, carboxylic acid, enone ~528.51* Carboxylic acid improves water solubility; enone moiety may confer reactivity

*Calculated based on molecular formula.

Reactivity and Bioactivity Insights

  • Pyrrolidinone vs. The 2,5-diketone moiety may participate in hydrogen bonding or chelation with metal ions, a feature absent in simpler pyrrole derivatives.
  • Indole vs. Nitro/Cyano Substituents: The indole group in the target compound is electron-rich, contrasting with the electron-withdrawing nitro group in . Indole’s planar structure may facilitate π-π stacking with aromatic residues in proteins, whereas cyano groups (e.g., in ) could stabilize charge-transfer interactions.
  • Ester vs. Carboxylic Acid Functionalization : The methyl esters in the target compound likely enhance cell membrane permeability compared to the carboxylic acid in , though the latter may exhibit stronger binding to polar targets due to ionization at physiological pH.

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from analogues:

  • Anticancer Potential: Compounds with indole and dicarboxylate motifs (e.g., ) have shown activity against kinase targets, suggesting the target compound may inhibit similar pathways.
  • Neuroactive Properties : The indole moiety resembles serotonin, implying possible interactions with neurotransmitter receptors .
  • Toxicity Considerations: Pyrrolidinone derivatives are generally well-tolerated, but the 2,5-diketone could pose reactivity risks, necessitating further stability assays .

Biological Activity

Dimethyl 5-(3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzene-1,3-dicarboxylate, often referred to as a complex organic compound, has garnered attention in recent research for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C27H31N7O2C_{27}H_{31}N_{7}O_{2}, indicating a complex structure that may contribute to its biological efficacy.

Structural Characteristics

FeatureDescription
Molecular FormulaC27H31N7O2
IUPAC NameThis compound
SMILESCN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of indole and pyrrolidine have been shown to inhibit various cancer cell lines, including breast cancer (MDA-MB-231). The compound may possess similar properties due to its structural similarities.

Case Study:

A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against MDA-MB-231 cells, revealing that compounds with specific substitutions exhibited IC50 values ranging from 27.6 μM to 29.3 μM. This suggests that modifications in the structure can lead to enhanced biological activity against cancer cells .

The proposed mechanism of action for compounds like this compound may involve the following pathways:

  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression.
  • Induction of Apoptosis: Compounds in this class often trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways: They may affect key signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

In addition to anticancer properties, similar compounds have shown antimicrobial activity. Research indicates that certain derivatives exhibit potent effects against multidrug-resistant pathogens.

Research Findings:

A study on ethyl derivatives of pyrrolidinones demonstrated antibacterial and anthelmintic activities, suggesting that the dioxopyrrolidine moiety could be integral to the antimicrobial effects observed in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.